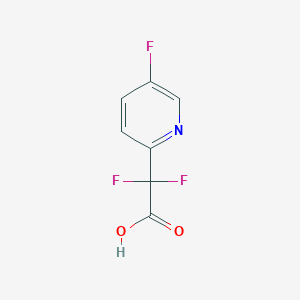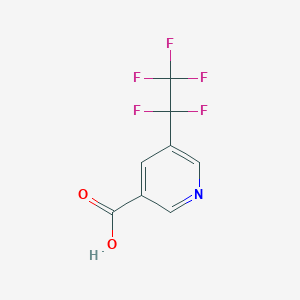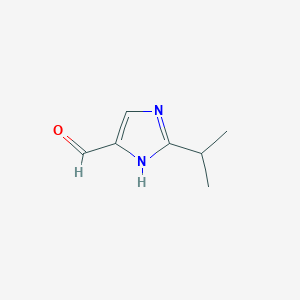
2,2-二氟-2-(5-氟吡啶-2-基)乙酸
描述
2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid is a fluorinated organic compound characterized by its molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. This compound features a pyridine ring substituted with fluorine atoms, making it a valuable intermediate in various chemical syntheses and applications.
科学研究应用
2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
作用机制
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the development of new pharmaceuticals and agrochemicals .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how they interact with their targets.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-fluoropyridine-2-carboxylic acid with difluorocarbene under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and at elevated temperatures to facilitate the formation of the difluoromethyl group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
化学反应分析
Types of Reactions: 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound to its corresponding carboxylic acid derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and their derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyridine derivatives.
相似化合物的比较
2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid is unique due to its specific fluorination pattern and the presence of both difluoromethyl and fluoropyridine groups. Similar compounds include:
2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid: Similar structure but with fluorine at a different position on the pyridine ring.
2,2-Difluoro-2-(4-fluoropyridin-2-yl)acetic acid: Another positional isomer with fluorine at a different position on the pyridine ring.
2,2-Difluoro-2-(5-fluoropyrimidin-2-yl)acetic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.
These compounds share similarities in their fluorination patterns but differ in their ring structures and positions of fluorine atoms, leading to variations in their chemical properties and applications.
属性
IUPAC Name |
2,2-difluoro-2-(5-fluoropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-4-1-2-5(11-3-4)7(9,10)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJUEFFOJSFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287072 | |
| Record name | α,α,5-Trifluoro-2-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211521-75-3 | |
| Record name | α,α,5-Trifluoro-2-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211521-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α,5-Trifluoro-2-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-Benzyl-1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecane](/img/structure/B1650783.png)


![N-[4-(1-azepanyl)butyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide](/img/structure/B1650788.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B1650789.png)



![tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate](/img/structure/B1650796.png)
![2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1650799.png)


![4-chloro-N-{4-chloro-2-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl}benzamide](/img/structure/B1650803.png)
![N-{4-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl}-2-furamide](/img/structure/B1650804.png)
